3-Bromo-2-chloropyridine-4-carboxylic acid
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Overview
Description
“3-Bromo-2-chloropyridine-4-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
“this compound” can be synthesized from 3-amino-2-chloropyridine .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H3BrClNO2 . The molecular weight is 236.45 .
Chemical Reactions Analysis
“this compound” may be used to synthesize acetylenic dipyridone and 3-ethynyl-2-phenylmethoxy-pyridine .
Physical and Chemical Properties Analysis
The density of “this compound” is 1.7±0.1 g/cm3 . The boiling point is 219.8±20.0 °C at 760 mmHg . The molar refractivity is 36.9±0.3 cm3 .
Scientific Research Applications
Synthesis of Novel Compounds :
- 3-Bromo-2-chloropyridine-4-carboxylic acid is utilized as a key intermediate in the synthesis of various compounds. For instance, Yang Yun-shang (2011) utilized it in the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds. These compounds were characterized to explore their potential applications (Yang Yun-shang, 2011).
Functionalization of Halopyridines :
- F. Cottet et al. (2004) discussed the transformation of bromo- and iodo(trifluoromethyl)pyridines into carboxylic acids. This process involves the selective deprotonation and subsequent carboxylation of compounds like this compound (F. Cottet et al., 2004).
Insecticide Intermediate Synthesis :
- Niu Wen-bo (2011) described the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an important intermediate for chlorantraniliprole, a new insecticide. This process involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis (Niu Wen-bo, 2011).
Halogen/Halogen Displacement in Pyridines :
- M. Schlosser and F. Cottet (2002) studied the conversion of chloropyridines to bromopyridines and iodo compounds. They explored the reactivity of different halogenated pyridines, including those similar to this compound, in halogen displacement reactions (M. Schlosser & F. Cottet, 2002).
Synthesis of Quinoline Carboxylic Acids :
- L. Raveglia et al. (1997) developed a novel procedure to obtain 3-bromo-2-phenylquinoline-4-carboxylic acids, showcasing the versatility of bromo- and chloro-pyridine derivatives in synthesizing complex molecules (L. Raveglia et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-chloropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDQVZVCRLQAOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680569 |
Source
|
Record name | 3-Bromo-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-32-6 |
Source
|
Record name | 3-Bromo-2-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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